molecular formula C4H8F3N B1350344 1,1,1-Trifluorobutan-2-amine CAS No. 683-94-3

1,1,1-Trifluorobutan-2-amine

Cat. No.: B1350344
CAS No.: 683-94-3
M. Wt: 127.11 g/mol
InChI Key: PKAILYMPWXXBJS-UHFFFAOYSA-N
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Description

1,1,1-Trifluorobutan-2-amine is an organic compound with the molecular formula C4H8F3N. It is a fluorinated amine, characterized by the presence of three fluorine atoms attached to the first carbon of the butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorobutan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluorobutan-2-one with ammonia or an amine under reducing conditions. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of starting materials, precise control of reaction parameters, and efficient separation and purification of the final product. Advanced techniques like distillation and crystallization are often employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorobutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced further to form simpler amines or other reduced products.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorobutanone derivatives, while reduction can produce simpler amines. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

1,1,1-Trifluorobutan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1,1,1-trifluorobutan-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoropropan-2-amine: Similar structure but with one less carbon atom.

    1,1,1-Trifluoroethan-2-amine: Even simpler structure with two fewer carbon atoms.

    1,1,1-Trifluorobutan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

1,1,1-Trifluorobutan-2-amine is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical and physical properties. The presence of three fluorine atoms significantly influences its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,1,1-trifluorobutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAILYMPWXXBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395820
Record name 1,1,1-trifluorobutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-94-3
Record name 1,1,1-Trifluoro-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluorobutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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